1-Chloro-4-[(2-chloroethoxy)methyl]benzene

Catalog No.
S3319810
CAS No.
29904-52-7
M.F
C9H10Cl2O
M. Wt
205.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-[(2-chloroethoxy)methyl]benzene

CAS Number

29904-52-7

Product Name

1-Chloro-4-[(2-chloroethoxy)methyl]benzene

IUPAC Name

1-chloro-4-(2-chloroethoxymethyl)benzene

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

InChI

InChI=1S/C9H10Cl2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2

InChI Key

YUAWIKOZQHFAOH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COCCCl)Cl

Canonical SMILES

C1=CC(=CC=C1COCCCl)Cl

1-Chloro-4-[(2-chloroethoxy)methyl]benzene has the molecular formula C9H10Cl2O and a molecular weight of 205.08 g/mol. It is characterized by a benzene ring substituted with a chlorine atom and a 2-chloroethoxy group. This specific substitution pattern imparts distinct chemical properties that make it useful as an intermediate in various chemical syntheses and industrial applications.

  • Chlorine atoms: The presence of chlorine atoms suggests potential irritation and corrosive properties. Similar compounds containing chlorides can be harmful upon inhalation, ingestion, or skin contact [].
  • Aromatic hydrocarbon: The chlorobenzene core is an aromatic hydrocarbon, a class of compounds that can be harmful upon prolonged exposure [].

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
  • Oxidation: Under certain conditions, this compound can be oxidized to yield corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically involves sodium hydroxide or potassium hydroxide in an organic solvent like acetone.
  • Oxidation: Common reagents include potassium permanganate or chromium trioxide in either acidic or basic conditions.

Major Products Formed

The primary products from these reactions include:

  • Phenols: Resulting from nucleophilic substitution reactions.
  • Aldehydes and Carboxylic Acids: Formed through oxidation reactions.

Research indicates that 1-Chloro-4-[(2-chloroethoxy)methyl]benzene may have applications in biological studies, particularly concerning enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often explored for potential pharmacological activities, although specific biological effects of this compound itself require further investigation.

Synthetic Routes

1-Chloro-4-[(2-chloroethoxy)methyl]benzene can be synthesized primarily through the following method:

  • Reaction of 4-Chlorobenzyl Chloride with 2-Chloroethanol: This reaction occurs in the presence of a base such as sodium hydroxide and typically uses an organic solvent like acetone. A phase transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. The processes are optimized to maximize yield and purity while minimizing costs and environmental impact .

1-Chloro-4-[(2-chloroethoxy)methyl]benzene serves multiple purposes across various sectors:

  • Chemical Industry: Used as an intermediate in synthesizing more complex organic compounds.
  • Biological Research: Employed in studies related to metabolic pathways.
  • Pharmaceuticals: Acts as a precursor in the synthesis of pharmaceutical compounds.
  • Industrial Chemicals: Utilized in producing polymers and resins.

Similar Compounds

Several compounds share structural similarities with 1-Chloro-4-[(2-chloroethoxy)methyl]benzene:

Compound NameStructural Features
1-(2-Chloroethoxy)-4-methylbenzeneMethyl group instead of chloromethyl group
2-Chloroethyl phenyl etherEther linkage instead of chloromethyl group

Uniqueness

1-Chloro-4-[(2-chloroethoxy)methyl]benzene is unique due to its specific substitution pattern on the benzene ring. This distinct structure imparts unique chemical properties and reactivity compared to its analogs, making it a valuable compound for various chemical syntheses and industrial applications .

XLogP3

2.8

Wikipedia

1-Chloro-4-[(2-chloroethoxy)methyl]benzene

Dates

Modify: 2023-08-19

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